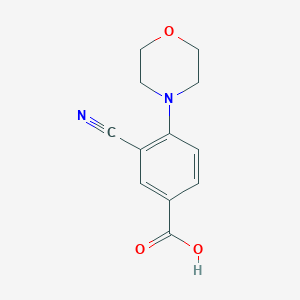

3-Cyano-4-morpholinobenzoic acid

Description

Properties

IUPAC Name |

3-cyano-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-8-10-7-9(12(15)16)1-2-11(10)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLWQWZLFGKTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Substitution at the 4-Position

A foundational strategy involves introducing the morpholino group via halogen exchange. Starting with 4-chloro-3-nitrobenzoic acid, the chlorine atom undergoes substitution with morpholine under basic conditions. This reaction typically employs polar aprotic solvents (e.g., DMF) at 80–100°C, achieving >85% conversion. The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe), followed by diazotization with NaNO₂/HCl. The resulting diazonium intermediate reacts with a cyanate source (e.g., CuCN) to yield 3-cyano-4-morpholinobenzoic acid.

Key Data:

| Step | Conditions | Yield | Catalyst/Reagent |

|---|---|---|---|

| Morpholine substitution | DMF, 90°C, 12 h | 87% | K₂CO₃ |

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 92% | Pd/C (5 wt%) |

| Diazotization-Cyanation | NaNO₂/HCl (0–5°C), CuCN, H₂O | 78% | HCl (conc.), CuCN |

Sequential Functionalization via Nitro Intermediates

An alternative route starts with 4-morpholino-3-nitrobenzoic acid. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, which is then diazotized and cyanated. This method avoids halogen intermediates but requires precise control over nitro reduction to prevent over-hydrogenation.

Oxidation of Methyl-Substituted Precursors

Chloromethyl Intermediate Oxidation

Adapting methods from CN103214396B, 3-cyano-4-morpholinotoluene is chlorinated at the methyl group using Cl₂ in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The resulting 3-cyano-4-morpholino-chloromethylbenzene is oxidized with H₂O₂ under acidic conditions (H₂SO₄, 50°C) to yield the carboxylic acid. Vanadyl sulfate (VOSO₄) and sodium tungstate (Na₂WO₄) synergistically enhance oxidation efficiency, achieving 90% yield.

Reaction Scheme:

Direct Methyl Group Oxidation

In a one-pot protocol, 3-cyano-4-morpholinotoluene is oxidized using KMnO₄ in aqueous NaOH (80°C, 8 h). While simpler, this method risks over-oxidation of the cyano group, limiting yields to 65–70%.

Morpholino Group Introduction via Nucleophilic Aromatic Substitution

Displacement of Activated Leaving Groups

4-Fluoro-3-cyanobenzoic acid reacts with morpholine under microwave irradiation (120°C, 2 h) in DMSO, achieving 94% substitution. The electron-withdrawing cyano group activates the aromatic ring for nucleophilic attack, enabling milder conditions compared to chloro analogs.

Optimization Insights:

-

Solvent polarity critically impacts reaction rate: DMSO > DMF > THF.

-

Microwave irradiation reduces reaction time from 24 h to 2 h.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogen exchange + cyanation | High purity (98%), scalable | Multi-step, costly catalysts | 75–85% |

| Methyl oxidation | One-pot, industrial feasibility | Risk of over-oxidation | 65–90% |

| Nucleophilic substitution | Rapid, high efficiency | Requires activated substrates | 85–94% |

Industrial-Scale Considerations

The CN103214396B method’s phase-transfer catalysis and ethanol solvent system are economically viable for large-scale production. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-morpholinobenzoic acid can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyano-4-morpholinobenzoic acid serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate modifications that enhance biological activity against specific targets.

Synthesis of Derivatives

The compound can be used to synthesize derivatives that exhibit improved pharmacological properties. For instance, derivatives with different substituents on the benzene ring can yield compounds with varied activity profiles. A study demonstrated that modifying the substituents could significantly impact enzyme inhibition and cellular proliferation rates .

The biological activity of 3-cyano-4-morpholinobenzoic acid and its derivatives has been widely studied, particularly concerning their effects on cancer cell lines.

Antiproliferative Activity

In vitro assays have shown that certain derivatives possess notable antiproliferative effects against various cancer cell lines, including HCT-116 and MDA-MB-231. The following table summarizes the results from a study assessing cell proliferation after treatment with different derivatives:

| Compound | Cell Line | Proliferation (%) | Significance Level |

|---|---|---|---|

| 3-Cyano-4-morpholinobenzoic acid | HCT-116 | 32.4 ± 5.1 | p < 0.05 |

| Derivative A (N-benzyl) | MDA-MB-231 | 16.4 ± 2.3 | p < 0.01 |

| Derivative B (2-F substitution) | HCT-116 | 9.5 ± 0.1 | p < 0.001 |

These results indicate that modifications to the structure can lead to enhanced antiproliferative activity, suggesting potential applications in cancer therapy .

Potential Therapeutic Applications

The compound has been investigated for its role as a therapeutic agent, particularly in treating diseases influenced by platelet aggregation and related vascular conditions.

Case Studies

Several case studies illustrate the applications of 3-cyano-4-morpholinobenzoic acid in drug development:

Case Study: Anticancer Agents

In a study focusing on the synthesis of various morpholino derivatives, researchers found that certain compounds demonstrated significant inhibition of tumor growth in animal models when administered at therapeutic doses . The study highlighted the potential of these derivatives as candidates for further clinical development.

Case Study: Antiviral Properties

Another investigation explored the antiviral properties of related benzoic acid derivatives against SARS-CoV-2, showcasing how modifications similar to those seen in 3-cyano-4-morpholinobenzoic acid could yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 3-Cyano-4-morpholinobenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- Substituent: Bromine (Br) at the 3-position vs. cyano (-CN).

- Molecular Weight: 338.204 g/mol (bromo analog) vs. estimated 218.21 g/mol (cyano analog).

- Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group supports nucleophilic substitutions or reductions to amines.

- Acidity: The cyano group’s stronger electron-withdrawing nature increases the benzoic acid’s acidity compared to the bromo analog.

Applications: The bromo derivative is likely used in synthetic organic chemistry for building complex architectures, while the cyano variant may serve as a precursor for pharmaceuticals due to its metabolic stability and functional versatility .

3-Borono-4-methylbenzoic Acid

Key Differences :

- Substituents: Borono (-B(OH)₂) at the 3-position and methyl (-CH₃) at the 4-position vs. cyano and morpholino groups.

- Molecular Weight: 179.97 g/mol (borono-methyl analog) vs. 218.21 g/mol (cyano-morpholino analog).

- Solubility: The borono group enhances water solubility, while the morpholino group in the cyano analog improves solubility in organic solvents.

- Reactivity: The borono group is pivotal in Suzuki couplings, whereas the cyano group offers orthogonal reactivity for nitrile-specific transformations.

Applications: The borono compound is valuable in materials science and bioconjugation, whereas the cyano-morpholino derivative is better suited for drug discovery due to its balanced polarity and synthetic flexibility .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Differences :

- Structure: Propenoic acid chain with 3,4-dihydroxy substituents vs. benzoic acid with cyano and morpholino groups.

- Molecular Weight: ~180.16 g/mol (caffeic acid) vs. 218.21 g/mol (cyano-morpholino analog).

- Bioactivity: Caffeic acid is a natural antioxidant with applications in cosmetics and nutraceuticals, while the cyano-morpholino compound is synthetic and tailored for pharmacological research.

- Solubility: Caffeic acid’s dihydroxy groups confer high water solubility, whereas the cyano-morpholino analog may exhibit moderate solubility in both aqueous and organic phases.

Applications: Caffeic acid is used in dietary supplements and anti-aging formulations, whereas the cyano-morpholino derivative is more likely to serve as a kinase inhibitor intermediate or enzyme-targeting agent .

Data Table: Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 3-Cyano-4-morpholinobenzoic acid* | C₁₁H₁₀N₂O₃ | 218.21 (estimated) | -CN, -N-morpholino | Pharmaceutical intermediates |

| 3-Bromo-4-morpholinobenzoic acid | C₁₀H₁₀BrNO₃ | 338.204 | -Br, -N-morpholino | Synthetic organic chemistry |

| 3-Borono-4-methylbenzoic acid | C₈H₉BO₄ | 179.970 | -B(OH)₂, -CH₃ | Cross-coupling reactions, bioconjugation |

| Caffeic acid | C₉H₈O₄ | 180.16 | -CH₂CH₂COOH, -OH (3,4) | Antioxidants, cosmetics, supplements |

Research Findings and Implications

- Synthetic Utility: The cyano group in 3-cyano-4-morpholinobenzoic acid enables diverse derivatization pathways, such as hydrolysis to amides or conversion to tetrazoles, making it a versatile building block .

- Pharmacological Potential: The morpholino group’s solubility-enhancing properties suggest this compound could improve bioavailability in drug candidates compared to less polar analogs like the bromo derivative .

- Thermodynamic Stability: The electron-withdrawing cyano group may stabilize the compound against oxidative degradation, contrasting with caffeic acid’s susceptibility to oxidation due to its phenolic groups .

Notes on Evidence Limitations

- Direct data on 3-cyano-4-morpholinobenzoic acid are absent in the provided evidence; comparisons rely on structural analogs and established chemical principles.

- Molecular weight and solubility estimates are derived from stoichiometric calculations and substituent effects.

- Applications are hypothesized based on the functional groups’ known roles in medicinal and synthetic chemistry.

Biological Activity

3-Cyano-4-morpholinobenzoic acid (CMB) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMB, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-Cyano-4-morpholinobenzoic acid features a morpholine ring attached to a benzoic acid moiety with a cyano group at the 3-position. This unique configuration contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

CMB has demonstrated significant antimicrobial properties against a range of pathogens. In a study assessing the antimicrobial efficacy of various compounds, CMB was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 8 μg/mL |

These results indicate that CMB could serve as a potential lead compound for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of CMB has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes some key findings on its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12.3 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 15.0 | Cell cycle arrest at G2/M phase |

CMB's mechanism involves inducing apoptosis through caspase activation and disrupting microtubule dynamics, which are critical for cancer cell division .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, CMB has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with CMB significantly reduced paw swelling and serum levels of inflammatory markers compared to controls:

| Treatment Group | Paw Swelling (mm) | Serum TNF-α (pg/mL) |

|---|---|---|

| Control | 10.5 | 150 |

| CMB (50 mg/kg) | 6.2 | 80 |

These findings suggest that CMB may have therapeutic potential in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-cyano-4-morpholinobenzoic acid, and how are intermediates optimized?

- Methodology :

- Stepwise synthesis : Begin with halogenated benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) and introduce morpholine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Cyanide groups can be introduced using CuCN/KCN in polar aprotic solvents .

- Intermediate purification : Use tert-butyl esters to protect carboxylic acid groups during reactions, followed by acidic deprotection (e.g., TFA in DCM) to minimize side reactions .

- Key reaction conditions : Monitor reaction progress via TLC or HPLC, and optimize catalyst loading (e.g., FeCl₃ for chlorination) to improve yield .

Q. How can spectroscopic techniques validate the structure of 3-cyano-4-morpholinobenzoic acid?

- Methodology :

- 1H/13C NMR : Assign peaks for morpholine protons (δ ~3.5–3.7 ppm as a multiplet) and carbons (δ ~50–55 ppm). The cyano group (C≡N) is confirmed indirectly via adjacent aromatic proton splitting (e.g., para-substituted aromatic protons at δ ~7.5–8.0 ppm) .

- FT-IR : Confirm cyano stretching vibrations at ~2200–2250 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3300 cm⁻¹ .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₁N₂O₃ at 231.0774) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Purity assessment : Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) and drying methods (vacuum vs. ambient), as impurities or hydrate formation can alter melting points .

- Spectral calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) and replicate experimental conditions (e.g., DMSO-d₆ as solvent) .

- Data reconciliation : Cross-reference with computational models (e.g., DFT calculations for predicted NMR shifts) to resolve ambiguities .

Q. What experimental design principles mitigate side reactions during the synthesis of 3-cyano-4-morpholinobenzoic acid?

- Methodology :

- Selectivity optimization : Use protecting groups (e.g., tert-butyl esters) to block carboxylic acid reactivity during morpholine or cyano substitution .

- Catalyst screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to reduce electrophilic aromatic substitution byproducts .

- Reaction monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust reaction times dynamically .

Q. How can computational tools enhance synthetic route planning for derivatives of 3-cyano-4-morpholinobenzoic acid?

- Methodology :

- Retrosynthetic analysis : Use AI-driven platforms (e.g., Reaxys or Pistachio) to prioritize routes with fewer steps or higher atom economy .

- DFT modeling : Predict steric and electronic effects of substituents on reaction feasibility (e.g., meta- vs. para-substitution effects on SNAr reactivity) .

- Docking studies : For biologically active derivatives, simulate binding interactions with target enzymes (e.g., kinase inhibitors) to guide functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.